molecular formula C10H13N3S B13319840 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13319840
M. Wt: 207.30 g/mol
InChI Key: IIHUFEYIMIFVBF-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a thiophen-2-ylmethyl group at position 1. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions in ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine
  • 3,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
  • 3,5-dimethyl-1-(furan-2-ylmethyl)-1H-pyrazol-4-amine

Uniqueness

What sets 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine apart is its thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

3,5-dimethyl-1-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-14-9/h3-5H,6,11H2,1-2H3

InChI Key

IIHUFEYIMIFVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CS2)C)N

Origin of Product

United States

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